cis-3-Methyl-2-pentene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73911. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

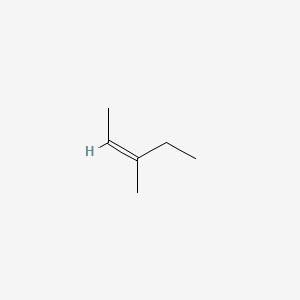

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQGRRJLJLVQAQ-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883604 | |

| Record name | 2-Pentene, 3-methyl-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-62-3, 922-61-2 | |

| Record name | cis-3-Methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentene, 3-methyl-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Methyl-2-pentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentene, 3-methyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentene, 3-methyl-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to cis-3-Methyl-2-pentene (CAS 922-62-3)

Introduction

This compound, identified by the CAS number 922-62-3, is a six-carbon aliphatic alkene characterized by a double bond between the second and third carbon atoms, with a methyl group and an ethyl group positioned in a cis (or Z) configuration across the double bond.[1][2] As a member of the hexene isomer family, it serves as a fundamental building block in organic synthesis and as a reference compound in petrochemical and analytical studies.[3] Its specific stereochemistry influences its physical properties and reactivity, making it a subject of interest for stereoselective synthesis and mechanistic investigations. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and handling for professionals in research and development.

Physicochemical and Spectroscopic Data

The identity and purity of this compound are established through its distinct physical properties and spectroscopic signatures. This data is crucial for its proper handling, application in reactions, and analytical identification.

Physical Properties

The compound is a clear, colorless, and highly volatile liquid.[4][5] It is insoluble in water but soluble in common organic solvents like alcohol, acetone, and ether.[4]

| Property | Value | Source(s) |

| CAS Number | 922-62-3 | [1][6] |

| Molecular Formula | C₆H₁₂ | [1][6][7] |

| Molecular Weight | 84.16 g/mol | [1][6] |

| Boiling Point | 67-68 °C | [7][8] |

| Melting Point | -134.8 °C | [9] |

| Density | 0.692 - 0.695 g/mL at 20 °C | [7][8][9] |

| Refractive Index (n²⁰/D) | 1.402 | [9] |

Spectroscopic Profile

Spectroscopic data provides the definitive structural confirmation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key features would include signals for the two vinyl protons and the various aliphatic protons, with coupling patterns that help confirm the connectivity and stereochemistry.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display six unique signals, corresponding to each carbon atom in the molecule, with chemical shifts indicative of their sp² or sp³ hybridization.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands typical for an alkene. A key feature is the C=C stretching vibration, which is expected around 1650-1670 cm⁻¹. Additionally, C-H stretching vibrations for the vinyl hydrogens appear just above 3000 cm⁻¹.[2]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 84. The fragmentation pattern provides further structural information, with common losses of alkyl fragments.[2] The NIST Chemistry WebBook is an authoritative source for reference spectra.[2]

Synthesis Methodologies

The controlled synthesis of this compound, with its specific stereochemistry, requires careful selection of reaction pathways. While several methods can produce hexene isomers, achieving high stereoselectivity for the cis form is paramount.

The Wittig Reaction: A Stereoselective Approach

The Wittig reaction is a premier method for alkene synthesis, offering significant control over the double bond's geometry.[10][11][12] It involves the reaction of a phosphorus ylide with an aldehyde or ketone.[12][13][14] For this compound, the key is the use of a non-stabilized ylide, which preferentially proceeds through a specific transition state to yield the (Z)-alkene.[10][12]

The synthesis can be envisioned via the reaction of ethyltriphenylphosphonium bromide with propanal. The non-stabilized ylide formed from the phosphonium salt reacts under specific conditions to favor the cis product.

Causality : The stereochemical outcome of the Wittig reaction is kinetically controlled. Non-stabilized ylides react rapidly with aldehydes, forming an oxaphosphetane intermediate.[12][14] Under lithium-salt-free conditions, the cycloaddition and subsequent collapse to the alkene and triphenylphosphine oxide are concerted and favor the formation of the cis (or Z) isomer.[12]

Caption: Workflow for the Wittig synthesis of this compound.

Dehydration of Alcohols: A Less Selective Route

Another classic method for alkene synthesis is the acid-catalyzed dehydration of alcohols.[15] For example, the dehydration of 3-methyl-3-pentanol or 3-methyl-2-pentanol can yield 3-methyl-2-pentene.[15][16][17]

Trustworthiness Issue : This method is generally not preferred for preparing a specific stereoisomer. The reaction proceeds through a carbocation intermediate, which can lead to a mixture of products according to Zaitsev's rule (favoring the most substituted alkene).[18] This results in the formation of both cis and trans isomers of 3-methyl-2-pentene, as well as other constitutional isomers like 2-ethyl-1-butene, making preparative separation difficult and reducing the yield of the desired cis product.

Experimental Protocols

The following protocols are provided as validated starting points for laboratory work. All operations should be conducted by trained personnel in a well-ventilated chemical fume hood, adhering to all safety precautions.

Protocol: Wittig Synthesis of this compound

This protocol describes the formation of the alkene from an appropriate ylide and aldehyde.

-

Ylide Preparation :

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), via syringe.

-

Allow the resulting deep red or orange mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.

-

-

Reaction with Aldehyde :

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise.

-

Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

-

Workup and Isolation :

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with a nonpolar solvent like pentane or diethyl ether (3x).[13]

-

Combine the organic layers and wash with brine.[13]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator). Caution: The product is highly volatile.

-

-

Purification :

Protocol: GC-MS Analysis of this compound

This protocol outlines a general method for the qualitative and quantitative analysis of the compound.[19][20]

-

Sample Preparation :

-

Prepare a stock solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of ~1000 µg/mL.

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).[19]

-

-

Instrument Parameters (Typical) :

-

GC Column : Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Port : Temperature set to 250 °C; Split mode (e.g., 50:1 split ratio); Injection volume 1 µL.[19]

-

Oven Program : Initial temperature of 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 200 °C.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Ion Source : Electron Ionization (EI) at 70 eV; Temperature 230 °C.[19][20]

-

Mass Analyzer : Quadrupole; Scan range m/z 35-200.[19]

-

-

Data Analysis :

-

Identification : Identify the this compound peak based on its retention time. Confirm identity by comparing its mass spectrum to a reference library (e.g., NIST). The molecular ion (m/z 84) and key fragment ions should be present.

-

Quantification : Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 84 or a major fragment) against the concentration of the standards. Determine the concentration in unknown samples via this curve.[19]

-

Caption: General workflow for the GC-MS analysis of volatile compounds.

Chemical Reactivity and Applications

Key Reactions

As a tri-substituted alkene, this compound undergoes typical electrophilic addition reactions.

-

Hydroboration-Oxidation : Reaction with borane (B₂H₆) followed by oxidation with hydrogen peroxide and NaOH results in the anti-Markovnikov addition of water across the double bond. This yields (2R,3R)- and (2S,3S)-3-methyl-2-pentanol as the major products.[21]

-

Halogenation : The addition of bromine (Br₂) proceeds via a bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.

-

Acid-Catalyzed Reactions : In the presence of strong acids, the alkene can be protonated to form a tertiary carbocation, which can then react with nucleophiles or be used in carbonylation reactions.[22]

Industrial and Research Applications

-

Chemical Intermediate : It is a valuable intermediate in the synthesis of fine chemicals. For instance, it is a key precursor for producing 2-ethyl-2-methylbutanoic acid, a compound used in the formulation of certain herbicides.[22]

-

Fuel Component : As a C6 hydrocarbon, it is a component of gasoline.[1][3]

-

Research : It is used in fundamental studies of reaction mechanisms, such as the photosensitized oxidation of alkenes within zeolite frameworks.[23]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

Hazard Identification

The compound is classified as highly flammable and poses several health risks.

| Hazard Class | GHS Classification | Precautionary Codes |

| Physical Hazard | Highly Flammable Liquid and Vapor (H225) | P210, P233, P240, P241, P242, P243 |

| Health Hazard | Aspiration Hazard (H304) | P301+P316, P331 |

| Skin Irritation (H315) | P280, P302+P352 | |

| May cause drowsiness or dizziness (H336) | P261, P304+P340 |

Data synthesized from multiple safety data sheets.[1][24][25][26]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle only in a chemical fume hood with explosion-proof ventilation to keep vapor concentrations below exposure limits.[4][25]

-

Handling : The material is highly volatile and flammable; keep away from heat, sparks, open flames, and other ignition sources.[24][25] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding all equipment.[4][24]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[4][24]

-

Skin Protection : Wear chemical-resistant gloves (e.g., PVC or nitrile) and flame-retardant protective clothing.[4][24]

-

Respiratory Protection : If ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge.[24]

-

Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7][24][26] Store locked up.[24]

-

Disposal : Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[24] Do not empty into drains.[7]

References

- 1. 2-Pentene, 3-methyl-, (2Z)- | C6H12 | CID 643935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentene, 3-methyl-, (Z)- [webbook.nist.gov]

- 3. 3-Methyl-2-pentene | C6H12 | CID 12014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 922-62-3 [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. brainly.com [brainly.com]

- 16. brainly.com [brainly.com]

- 17. Solved Acid-catalyzed dehydration of 3-methyl-2-pentanol | Chegg.com [chegg.com]

- 18. Acid catalyst dehydration of 3 methyl 2 pentanol gives a mixture of alken.. [askfilo.com]

- 19. benchchem.com [benchchem.com]

- 20. hrcak.srce.hr [hrcak.srce.hr]

- 21. Solved What is the major product of the following reaction? | Chegg.com [chegg.com]

- 22. US5463157A - Process for preparing 3-methyl-2-pentene - Google Patents [patents.google.com]

- 23. 3-甲基-2-戊烯(顺反异构体混合物) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 24. echemi.com [echemi.com]

- 25. dept.harpercollege.edu [dept.harpercollege.edu]

- 26. pfaltzandbauer.com [pfaltzandbauer.com]

molecular weight of cis-3-Methyl-2-pentene

An In-Depth Technical Guide to the Physicochemical Properties of cis-3-Methyl-2-pentene

Executive Summary

This compound, a six-carbon acyclic alkene, serves as a fundamental building block and reference compound in various sectors of chemical research and industry. Its specific stereochemistry and physicochemical properties dictate its reactivity, utility, and handling requirements. This technical guide provides a comprehensive overview of this compound, focusing on its molecular weight and associated properties. It is intended for researchers, chemists, and drug development professionals who require precise data for experimental design, process development, and safety assessments. We will delve into its chemical identity, core physical constants, analytical characterization methods, and critical safety protocols, grounding all claims in authoritative data.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all scientific work. This compound is systematically named according to IUPAC nomenclature, which defines its structure and the spatial arrangement of its substituents around the carbon-carbon double bond.

-

IUPAC Name: (2Z)-3-Methylpent-2-ene

-

Synonyms: (Z)-3-Methyl-2-pentene, cis-3-Methylpent-2-ene[1]

The designation "cis" or "(Z)" indicates that the higher-priority substituent groups on each carbon of the double bond are on the same side. For 3-methyl-2-pentene, this means the methyl group on C2 and the ethyl group on C3 are on the same side of the double bond's plane.

References

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Density of cis-3-Methyl-2-pentene

This guide provides a comprehensive technical overview of the density of this compound, a critical physicochemical property for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding and accurately determining the density of this acyclic alkene is fundamental for reaction stoichiometry, fluid dynamics modeling, and ensuring product purity and consistency.

Introduction to this compound and the Significance of Density

This compound (CAS No: 922-62-3) is a volatile, colorless organic compound with the molecular formula C₆H₁₂.[1][2] As an alkene, its utility spans from being a starting material in organic synthesis to a component in complex chemical mixtures.

Density, an intrinsic physical property defined as mass per unit volume, is a cornerstone of chemical characterization. For a compound like this compound, precise density values are paramount for:

-

Purity Assessment: Variations in density can indicate the presence of impurities or isomeric contamination.

-

Stoichiometric Calculations: Converting between mass and volume is essential for accurate molar calculations in reaction design.

-

Process Engineering: Density data is critical for designing and scaling up processes involving fluid transport and storage.

-

Quality Control: Ensuring batch-to-batch consistency in manufacturing processes relies on stable physical parameters like density.

This document delves into the reported density values, the factors influencing this property, and rigorous experimental protocols for its determination in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physicochemical data for this compound is presented below. It is important to note the slight variations in reported density values across different sources, which may stem from differences in measurement conditions or sample purity.

| Property | Value | Source(s) |

| CAS Number | 922-62-3 | [1][2][3] |

| Molecular Formula | C₆H₁₂ | [1][2] |

| Molecular Weight | 84.16 g/mol | [3][4][5] |

| Density | 0.692 g/mL at 20°C | [1][3] |

| 0.694 g/mL | [6] | |

| 0.695 g/cm³ | [2] | |

| Boiling Point | 67-68 °C | [1][3] |

| Melting Point | -134.8 °C to -135 °C | [1][2][6] |

| Refractive Index | n20/D 1.402 | [1][2][7] |

| Water Solubility | Insoluble | [2][4] |

| Appearance | Clear, colorless liquid | [2][4] |

Note: The density of a mixture of cis and trans isomers of 3-Methyl-2-pentene is reported as 0.698 g/mL at 25°C.

Core Principles: Factors Influencing Density

The density of a liquid is not a constant but is influenced primarily by temperature. While pressure also has an effect, it is generally negligible for liquids unless dealing with extreme conditions.

-

Temperature: As the temperature of this compound increases, its molecules gain kinetic energy, leading to greater average separation and an expansion in volume. Since density is inversely proportional to volume (ρ = m/V), an increase in temperature will result in a decrease in density. Therefore, it is critical to record and control the temperature during any density measurement.

-

Purity: The presence of solutes or impurities will alter the measured density. Higher molecular weight contaminants will typically increase density, while lower molecular weight ones will decrease it. This principle is the basis for using density as a quality control metric.

Experimental Determination of Density: A Validated Protocol

Accurate determination of liquid density requires meticulous technique and calibrated equipment. The pycnometer method is a highly precise and widely accepted gravimetric technique suitable for volatile liquids like this compound.[8]

Experimental Workflow Overview

The following diagram illustrates the logical flow for determining the density of this compound using a pycnometer.

Caption: Workflow for density determination using a pycnometer.

Step-by-Step Methodology

Materials:

-

Gay-Lussac or Weld pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer (calibrated, readable to ±0.1°C)

-

This compound (high purity)

-

Degassed, deionized water

-

Acetone (for cleaning)

-

Lint-free tissues

Protocol:

-

Preparation and Calibration:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone, followed by deionized water. Dry it completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Place the pycnometer, deionized water, and the this compound sample in a constant temperature water bath set to the desired temperature (e.g., 20.0°C ± 0.1°C). Allow at least 30 minutes for thermal equilibrium.[9]

-

Measure the mass of the clean, dry, and empty pycnometer with its stopper. Record this as m₁ .

-

Fill the pycnometer with the thermally equilibrated, degassed deionized water. Insert the stopper, ensuring excess water exits through the capillary.

-

Visually inspect for any air bubbles; if present, empty, and refill.

-

Carefully dry the exterior of the pycnometer with a lint-free tissue.

-

Measure the mass of the water-filled pycnometer. Record this as m₂ .

-

-

Sample Measurement:

-

Empty the pycnometer, rinse with acetone, and dry it completely.

-

Fill the dry pycnometer with the thermally equilibrated this compound, taking care to minimize vapor loss due to its volatility.

-

Insert the stopper, dry the exterior, and measure the mass of the sample-filled pycnometer. Record this as m₃ .

-

-

Calculations and Data Validation:

-

Determine the exact volume of the pycnometer (Vₚ):

-

Find the literature density of water (ρ_water) at the measured temperature.

-

Calculate: Vₚ = (m₂ - m₁) / ρ_water

-

-

Calculate the density of the sample (ρ_sample):

-

Calculate: ρ_sample = (m₃ - m₁) / Vₚ

-

-

Trustworthiness: Repeat the entire procedure at least three times. The resulting density values should be within a narrow range (e.g., ±0.001 g/mL). A high standard deviation may indicate temperature fluctuations, inconsistent filling, or the presence of impurities.

-

Safety and Handling Considerations

This compound is a hazardous chemical that requires strict safety protocols. All handling should be performed in a well-ventilated chemical fume hood.

-

Flammability: The compound is a highly flammable liquid and vapor.[4][5][10] Keep it away from heat, sparks, open flames, and other ignition sources.[10][11] Use explosion-proof electrical and ventilation equipment.[4][11] Grounding and bonding of containers is necessary to prevent static discharge.[11]

-

Health Hazards:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and flame-resistant lab coats when handling this substance.[5][11]

Conclusion

The density of this compound is a fundamental property with significant implications for its scientific and industrial applications. While literature values provide a reliable baseline, precise experimental determination is crucial for high-stakes research and development. The pycnometer method, when executed with careful control over temperature and meticulous technique, provides a self-validating system for obtaining highly accurate and trustworthy density data. Adherence to stringent safety protocols is non-negotiable when working with this flammable and hazardous compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 922-62-3 [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. This compound [stenutz.eu]

- 7. 922-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. mt.com [mt.com]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. echemi.com [echemi.com]

cis-3-Methyl-2-pentene NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Data of cis-3-Methyl-2-pentene

Introduction: Defining the Molecule

This compound (CAS No: 922-62-3) is an alkene with the molecular formula C₆H₁₂.[1] As a stereoisomer, its chemical and physical properties are intrinsically linked to the specific spatial arrangement of its constituent groups around the carbon-carbon double bond. The cis configuration, where the higher priority groups are on the same side of the double bond, creates a unique electronic and steric environment that can be definitively characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound. We will delve into the foundational principles that govern the observed chemical shifts and coupling constants, present a detailed assignment of the spectra, and outline a robust experimental protocol for acquiring high-fidelity data for this and similar volatile organic compounds. This document is intended for researchers and drug development professionals who rely on precise structural elucidation for their work.

Part 1: Core Principles of Isomer Differentiation by NMR

The unambiguous identification of cis- and trans-alkene isomers is a classic application of NMR spectroscopy. Two primary phenomena are leveraged for this purpose: vicinal proton-proton coupling constants (³JHH) in ¹H NMR and the γ-gauche effect in ¹³C NMR.

-

¹H NMR Vicinal Coupling: The magnitude of the coupling constant between two protons on adjacent carbons (vicinal protons) is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[2] For protons across a double bond, this translates to distinct ranges for cis and trans geometries. cis-Vinylic protons typically exhibit a smaller coupling constant, generally in the range of 6-15 Hz, whereas trans-vinylic protons show a larger coupling of 11-18 Hz.[3][4] This difference is often the most definitive piece of evidence for stereochemical assignment.

-

¹³C NMR γ-Gauche Effect: The steric environment significantly influences ¹³C chemical shifts. The γ-gauche effect describes the shielding (an upfield shift to a lower ppm value) of a carbon atom when it is in a gauche (staggered) orientation relative to a substituent three bonds away.[4] In cis-alkenes, the allylic carbons are sterically crowded, leading to a pronounced γ-gauche effect. Consequently, these carbons appear at a higher field (lower ppm) compared to their counterparts in the less-crowded trans-isomer.[4]

Part 2: Spectral Analysis and Data Interpretation

The following spectral data is synthesized from publicly available spectral databases and is typically acquired in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (0 ppm).[5][6]

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms in this compound are numbered as shown below.

Caption: Structure of this compound with proton/carbon numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H(a) | ~5.17 | Quartet (q) | ~6.8 | 1H |

| H₂(d) | ~1.92-2.05 | Quartet (q) | ~7.5 | 2H |

| H₃(c) | ~1.53-1.60 | Singlet (s) / Broad s | - | 3H |

| H₃(b) | ~1.48-1.59 | Doublet (d) | ~6.8 | 3H |

| H₃(e) | ~0.96-0.97 | Triplet (t) | ~7.5 | 3H |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.[7] Data is compiled from typical alkene chemical shift values and available data sets.[8][9]

Interpretation and Causality:

-

H(a) at ~5.17 ppm: This signal is the vinylic proton. It is downfield due to the deshielding effect of the π-electrons in the double bond. It appears as a quartet because it is coupled to the three protons of the adjacent methyl group (H₃(b)), following the n+1 rule (3+1=4). The key diagnostic feature, the coupling constant of ~6.8 Hz, falls squarely within the expected range for cis-vinylic protons (6-15 Hz), providing strong evidence for the assigned stereochemistry.[3][10]

-

H₂(d) at ~1.92-2.05 ppm: These are the allylic protons on the ethyl group. Their position is downfield relative to a standard alkane due to the proximity of the electron-withdrawing double bond. The signal is a quartet due to coupling with the three protons of its neighboring methyl group (H₃(e)).

-

H₃(c) at ~1.53-1.60 ppm: This methyl group is attached directly to the double bond (C3) and is cis to the other methyl group (C1). It typically appears as a singlet because it has no vicinal proton neighbors. However, long-range allylic coupling to H(a) can sometimes cause slight peak broadening.

-

H₃(b) at ~1.48-1.59 ppm: This methyl group is also attached to the double bond (C2). Its signal is split into a doublet by the single vinylic proton, H(a), with a matching coupling constant of ~6.8 Hz.

-

H₃(e) at ~0.96-0.97 ppm: This is the terminal methyl group of the ethyl chain. It is the most upfield signal, as it is furthest from the deshielding double bond. It appears as a triplet due to coupling with the two protons of the adjacent methylene group (H₂(d)).

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows six signals, one for each unique carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3 | ~133-135 |

| C2 | ~123-125 |

| C4 | ~28-30 |

| C6 | ~20-22 |

| C1 | ~12-14 |

| C5 | ~13-15 |

Note: Data is compiled from spectral databases and predictive models.[11][12]

Interpretation and Causality:

-

C2 and C3 (~123-135 ppm): These are the sp²-hybridized carbons of the double bond and are the most downfield signals. C3, being the more substituted carbon (a quaternary carbon), is typically further downfield than the C2 methine carbon.[13]

-

C4, C1, C6 (Allylic Carbons): The chemical shifts of these carbons are crucial for confirming the cis geometry. Due to the γ-gauche effect, the steric repulsion between the cis-oriented C1 methyl group and the C4 methylene group causes both of their signals, along with the C6 methyl, to be shielded (shifted upfield) compared to where they would appear in the trans isomer.[4]

-

C5 (~13-15 ppm): This terminal methyl carbon is the most shielded (furthest upfield) as it is furthest from the double bond and experiences no significant deshielding effects.

Part 3: Advanced 2D NMR Correlations (Predictive)

While 1D NMR is sufficient for identifying this compound, 2D NMR experiments like COSY and HSQC provide irrefutable confirmation of the assignments through bond correlations.[14]

References

- 1. PubChemLite - this compound (C6H12) [pubchemlite.lcsb.uni.lu]

- 2. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. chem.washington.edu [chem.washington.edu]

- 8. Solved Table 1: 1H NMR data of 3-methyl-2-pentene. Peak | Chegg.com [chegg.com]

- 9. trans-2-Pentene(646-04-8) 1H NMR [m.chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. This compound(922-62-3) 13C NMR [m.chemicalbook.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. youtube.com [youtube.com]

Molecular Structure and Proton Environments

An In-Depth Technical Guide to the ¹H NMR Spectrum of cis-3-Methyl-2-pentene

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, moving from fundamental principles to a detailed interpretation of its spectral features. Our approach emphasizes the causal links between molecular structure and spectral output, providing a self-validating framework for analysis.

This compound (CAS No: 922-62-3) is an alkene with the molecular formula C₆H₁₂.[2] Its structure contains a carbon-carbon double bond, with a specific cis (or Z) stereochemistry. The first step in predicting and interpreting its ¹H NMR spectrum is to identify all chemically non-equivalent protons in the molecule. Due to the lack of symmetry across the double bond and within the substituents, there are five distinct proton environments in this compound.

The diagram below illustrates the molecular structure with each unique proton group labeled (a-e) for subsequent spectral assignment.

Caption: Molecular structure of this compound with non-equivalent protons labeled (a-e).

Principles of ¹H NMR and Alkene Spectra

The interpretation of an alkene's ¹H NMR spectrum relies on three core parameters: chemical shift, integration, and spin-spin coupling.[1][3]

-

Chemical Shift (δ) : The location of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. The π-electrons of an alkene's double bond generate a magnetic field that deshields attached protons (vinylic protons) and, to a lesser extent, protons on adjacent carbons (allylic protons).[1][4] This causes vinylic protons to resonate downfield, typically in the 4.5-7.0 ppm range, while allylic protons appear around 1.8-2.5 ppm.[1]

-

Integration : The area under each signal is directly proportional to the number of protons generating that signal.[1][3] This allows for the determination of the relative ratio of protons in each unique environment.

-

Spin-Spin Coupling (J-coupling) : Protons on adjacent carbons that are chemically non-equivalent will split each other's signals into multiple lines (a multiplet). The splitting pattern is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[5] The distance between these lines, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the spatial relationship between the coupled protons. For alkenes, the magnitude of J is stereochemically dependent, with cis-vinylic coupling constants typically ranging from 6-14 Hz.[4]

Predicted ¹H NMR Spectrum Analysis

By applying the principles above to the five distinct proton environments (a-e) of this compound, we can predict the features of its ¹H NMR spectrum.

-

Protons (e) - The Terminal Methyl Group (CH₃):

-

Chemical Shift (δ ≈ 0.97 ppm): These protons are on a standard alkyl chain, furthest from the deshielding effect of the double bond. They are expected to appear furthest upfield.

-

Integration: 3H.

-

Multiplicity (Triplet): These three protons are adjacent to the two protons of the methylene group (d). Following the n+1 rule (2+1=3), the signal is split into a triplet.

-

-

Protons (a) - The Vinylic Methyl Group (CH₃):

-

Chemical Shift (δ ≈ 1.48 ppm): These protons are attached to a carbon of the double bond. While not directly on the double bond like vinylic protons, they are close enough to experience some deshielding.

-

Integration: 3H.

-

Multiplicity (Doublet): These three protons are adjacent to the single vinylic proton (b). According to the n+1 rule (1+1=2), their signal is split into a doublet.

-

-

Protons (c) - The Allylic Methyl Group (CH₃):

-

Chemical Shift (δ ≈ 1.53 ppm): These protons are on a methyl group directly attached to the double bond, making them allylic. They are deshielded compared to standard alkyl protons.

-

Integration: 3H.

-

Multiplicity (Singlet): These protons have no non-equivalent protons on an adjacent carbon. The neighboring carbon is part of the double bond and has no protons attached. Therefore, this signal appears as an unsplit singlet.

-

-

Protons (d) - The Allylic Methylene Group (CH₂):

-

Chemical Shift (δ ≈ 1.92 ppm): As allylic protons, they are deshielded by the adjacent π-system and are expected in the typical allylic region.

-

Integration: 2H.

-

Multiplicity (Quartet): These two protons are adjacent to the three protons of the terminal methyl group (e). The n+1 rule (3+1=4) predicts their signal will be a quartet.

-

-

Proton (b) - The Vinylic Proton (=CH):

-

Chemical Shift (δ ≈ 5.17 ppm): This proton is directly attached to the double bond, placing it in the highly deshielded vinylic region.

-

Integration: 1H.

-

Multiplicity (Quartet): This proton is coupled to the three adjacent protons of the vinylic methyl group (a). The n+1 rule (3+1=4) predicts a quartet. The J-coupling value for this interaction would be characteristic of coupling across a double bond.

-

Data Summary

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shift and multiplicity assignments are consistent with data reported for 3-methyl-2-pentene.[6]

| Peak Assignment (Label) | Chemical Shift (δ, ppm) | Integration | Multiplicity |

| Protons (e) | ~0.97 | 3H | Triplet |

| Protons (a) | ~1.48 | 3H | Doublet |

| Protons (c) | ~1.53 | 3H | Singlet |

| Protons (d) | ~1.92 | 2H | Quartet |

| Proton (b) | ~5.17 | 1H | Quartet |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for acquiring a high-resolution ¹H NMR spectrum.

A. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample, such as chloroform-d (CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[5]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Standard Addition: Add a small amount of a reference standard, typically tetramethylsilane (TMS), whose signal is defined as 0.0 ppm.[5][7]

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

B. Spectrometer Setup and Data Acquisition The following workflow is for a modern NMR spectrometer (e.g., 400 MHz or higher).[1]

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

-

Sample Insertion: Place the NMR tube into a spinner turbine and insert it into the magnet.[1]

-

Locking: The spectrometer locks onto the deuterium signal from the solvent to stabilize the magnetic field against drift.[1]

-

Shimming: An automated or manual shimming process is performed to optimize the homogeneity of the magnetic field, which is critical for achieving high resolution and sharp peaks.[1]

-

Acquisition: Set standard ¹H acquisition parameters and begin the experiment. The raw data is collected as a Free Induction Decay (FID) signal.[1]

-

Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum via a Fourier Transform. The resulting spectrum is then phased, baseline-corrected, and integrated to yield the final, interpretable data.[1]

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how fundamental NMR principles can be used for definitive structural verification. The five distinct signals, their characteristic chemical shifts (particularly the downfield vinylic proton), specific integration values, and predictable splitting patterns (triplet, doublet, singlet, and two quartets) all converge to provide an unambiguous fingerprint of the molecule's structure and stereochemistry. This guide provides the technical foundation for researchers to confidently perform and interpret such analyses.

References

- 1. benchchem.com [benchchem.com]

- 2. labproinc.com [labproinc.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Solved Table 1: 1H NMR data of 3-methyl-2-pentene. Peak | Chegg.com [chegg.com]

- 7. C5H10 E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹³C NMR Analysis of cis-3-Methyl-2-pentene

Abstract

This technical guide provides a comprehensive analysis of cis-3-Methyl-2-pentene using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation required for the unambiguous structural elucidation of this alkene. By integrating foundational principles with advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), this guide serves as an authoritative resource for leveraging ¹³C NMR in molecular characterization.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the field of organic chemistry, the precise determination of a molecule's carbon framework is paramount. ¹³C NMR spectroscopy stands as a cornerstone technique for this purpose, providing direct insight into the number and electronic environment of each carbon atom within a structure.[1] Unlike ¹H NMR, routine ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line.[2][3] This feature is invaluable for determining molecular symmetry and identifying the constituent carbon types.

The subject of this guide, this compound, is a simple six-carbon alkene. Despite its structural simplicity, it presents key features—including sp² and sp³ hybridized carbons and a defined stereochemistry—that make it an excellent model for demonstrating the power and nuance of ¹³C NMR analysis.

Theoretical Principles: Predicting Chemical Shifts in this compound

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. For this compound, several key factors govern the expected chemical shifts for its six distinct carbon atoms.

-

Hybridization: The most significant factor is the hybridization state of the carbon atoms. The sp² hybridized carbons of the double bond (C2 and C3) are deshielded and resonate at a much lower field (typically 115-140 ppm) compared to the sp³ hybridized alkyl carbons (typically 10-35 ppm).[2][4]

-

Substitution: The degree of substitution on a carbon atom also influences its chemical shift. Generally, a more substituted carbon atom will resonate further downfield.

-

The γ-Gauche Effect: Stereochemistry plays a crucial role in determining chemical shifts. The cis configuration of the alkene leads to a steric interaction between the methyl group on C2 (C1) and the ethyl group on C3 (C4 and C5). This steric compression, known as the γ-gauche effect, causes an upfield (shielding) shift of the involved carbon nuclei compared to their counterparts in the trans isomer.[5][6][7][8] In this compound, the C1 and C4 carbons are expected to be shielded due to this effect. This phenomenon is a powerful diagnostic tool for assigning stereochemistry in alkenes.[9]

Experimental Protocol for High-Resolution Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful optimization of experimental parameters. The following protocol is a self-validating system designed for the unambiguous characterization of small organic molecules like this compound.

Sample Preparation

-

Analyte: this compound.

-

Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for nonpolar compounds and its deuterium signal, which is used by the spectrometer for field-frequency locking.[3][9]

-

Concentration: Dissolve approximately 20-50 mg of the analyte in 0.6-0.7 mL of CDCl₃.[10] A higher concentration is recommended for ¹³C NMR compared to ¹H NMR to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[1]

-

Standard: Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.0 ppm.[3][9]

Spectrometer Configuration & Acquisition Parameters

-

Pulse Program (¹³C): A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems) with a 30° pulse angle is optimal for routine analysis.[11]

-

Pulse Programs (DEPT): DEPT-90 and DEPT-135 experiments are essential for determining carbon multiplicity.[12][13]

-

Relaxation Delay (D1): A delay of 2.0 seconds is a suitable starting point for small molecules.[10][11] For quantitative analysis, a much longer delay (5 times the longest T₁) or the use of a relaxation agent like Cr(acac)₃ would be necessary to ensure full relaxation of all nuclei.[14][15][16]

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, a sufficient number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.[10][11]

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted to the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in pure absorption mode, and the baseline is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm or the residual CDCl₃ triplet to 77.16 ppm.[17]

Spectral Analysis and Structural Assignment

The structural assignment is a systematic process that combines the information from the standard proton-decoupled ¹³C spectrum with the multiplicity data from the DEPT experiments.

// Invisible nodes for positioning inv1 [label="", width=0.1, height=0.1, style=invis]; inv2 [label="", width=0.1, height=0.1, style=invis];

// Double bond C2 -- C3 [dir=none]; C2 -- inv1 [dir=none, style=invis]; inv1 -- C3 [dir=none, constraint=false];

// Substituents C2 -- C1; C2 -- H_C2; C3 -- CMe; C3 -- C4; C4 -- C5; }

Predicted ¹³C NMR Data

The predicted chemical shifts for this compound are based on established chemical shift ranges and stereochemical effects.[4][18] The DEPT experiments provide crucial information for assignment:

-

DEPT-90: Only CH (methine) carbons will show a positive signal.[14][19]

-

DEPT-135: CH and CH₃ (methyl) carbons show positive signals, while CH₂ (methylene) carbons show negative signals. Quaternary (C) carbons are absent from all DEPT spectra.[14][19]

| Carbon Atom | Predicted δ (ppm) | Carbon Type | DEPT-90 Signal | DEPT-135 Signal | Assignment Justification |

| C1 | ~16.5 | CH₃ | None | Positive | Upfield sp³ signal. Shielded by γ-gauche effect with C4. |

| C2 | ~124.0 | CH | Positive | Positive | Downfield sp² signal (less substituted). Confirmed as CH by DEPT-90. |

| C3 | ~134.0 | C | None | None | Downfield sp² signal (more substituted). Absent in DEPT confirms quaternary. |

| C4 | ~20.0 | CH₂ | None | Negative | Upfield sp³ signal. Negative DEPT-135 confirms CH₂. Shielded by γ-gauche effect. |

| C5 | ~13.5 | CH₃ | None | Positive | Terminal methyl group, typically the most upfield signal. |

| C(3)-Me | ~21.5 | CH₃ | None | Positive | Upfield sp³ signal, slightly deshielded compared to other methyls. |

Detailed Assignment Rationale

-

Quaternary Carbon (C3): The signal around 134.0 ppm is readily assigned to C3. It is in the sp² region and will be the only signal present in the standard ¹³C spectrum that is absent in both the DEPT-90 and DEPT-135 spectra.[13][19]

-

Methine Carbon (C2): The signal at approximately 124.0 ppm is assigned to C2. It is in the sp² region and is the only signal that will appear as a positive peak in the DEPT-90 spectrum.[19]

-

Methylene Carbon (C4): The signal around 20.0 ppm is assigned to C4. It is the only signal in the sp³ region that will appear as a negative peak in the DEPT-135 spectrum.[19] Its upfield shift relative to a typical acyclic CH₂ group is evidence of the γ-gauche steric interaction.

-

Methyl Carbons (C1, C5, C(3)-Me): The remaining three signals (~13.5, ~16.5, and ~21.5 ppm) are all methyl groups, as they appear as positive peaks in the DEPT-135 spectrum but are absent in the DEPT-90 spectrum.

-

The most upfield signal at ~13.5 ppm is assigned to C5 , the terminal methyl of the ethyl group, as it is the most electronically shielded.

-

The signal at ~16.5 ppm is assigned to C1 . It is sterically compressed by the cis ethyl group, resulting in significant shielding via the γ-gauche effect.[9]

-

The signal at ~21.5 ppm is assigned to the methyl group attached to C3 . It experiences the least shielding/deshielding effects among the methyl groups.

-

Conclusion

The ¹³C NMR analysis of this compound demonstrates a robust and logical approach to molecular structure confirmation. By combining a standard proton-decoupled ¹³C experiment with DEPT-90 and DEPT-135 sequences, each of the six carbon atoms can be unambiguously assigned. The chemical shifts not only confirm the carbon skeleton and the presence of the double bond but also provide definitive evidence for the cis stereochemistry through the observable γ-gauche effect. This self-validating methodology underscores the indispensable role of ¹³C NMR spectroscopy as a primary tool for structural elucidation in modern chemical research.

References

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C-13 nmr spectrum of pent-1-ene 1-pentene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ab initio calculations of possible γ-gauche effects in the ¹³C-NMR for methine and carbonyl carbons in precise polyethylene acrylic acid copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. benchchem.com [benchchem.com]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 14. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 16. researchgate.net [researchgate.net]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

Foreword: The Vibrational Story of a Molecule

An In-depth Technical Guide to the FTIR Spectroscopy of cis-3-Methyl-2-pentene

In the realm of molecular analysis, few techniques offer as direct a narrative of a compound's functional identity as Fourier Transform Infrared (FTIR) Spectroscopy.[1] This method doesn't just identify a substance; it reveals the very mechanics of its covalent bonds—the stretching, bending, and twisting that form a unique "vibrational fingerprint."[2][3] This guide is designed for the researcher and drug development professional, providing a deep dive into the FTIR analysis of a specific, non-trivial alkene: this compound. Our objective is not merely to present a spectrum, but to deconstruct it, understand its origins, and establish a robust, self-validating protocol for its acquisition and interpretation.

Foundational Principles: Why FTIR?

FTIR spectroscopy measures the interaction of infrared radiation with a sample.[4] When IR radiation passes through a compound, energy is absorbed at specific frequencies that correspond to the vibrational frequencies of the molecule's bonds.[5] For a vibration to be IR active, it must induce a change in the molecule's dipole moment.[5] An FTIR spectrometer utilizes a Michelson interferometer to modulate the IR beam, allowing all frequencies to be measured simultaneously.[6][7] A mathematical process, the Fourier Transform, then converts the raw output (an interferogram) into the familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[4] This approach grants FTIR its signature advantages: high speed, sensitivity, and signal-to-noise ratio.[3]

The Analyte: this compound

To interpret the FTIR spectrum, we must first understand the molecule's structure. This compound (CAS No: 922-62-3) is a C₆H₁₂ alkene.[8] Its key structural features, which will dominate the IR spectrum, are:

-

A trisubstituted carbon-carbon double bond (C=C) in a cis configuration.

-

One vinylic hydrogen (=C-H), directly attached to an sp² hybridized carbon.

-

Multiple aliphatic hydrogens (C-H) on sp³ hybridized carbons, organized into methyl (CH₃) and ethyl (CH₂CH₃) groups.

These features create a landscape of expected vibrational modes, each with a characteristic energy range.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FTIR spectrum is fundamentally dependent on the integrity of the sample preparation and data acquisition protocol. As this compound is a volatile liquid, Attenuated Total Reflectance (ATR) is an excellent and highly reproducible technique.[9][10][11] ATR works by measuring the changes that occur in a totally internally reflected IR beam when the beam comes into contact with a sample.[12]

Rationale for ATR

-

Minimal Sample Preparation: A single drop of the liquid is sufficient, eliminating the need for dilution or the creation of thin films between salt plates.[11][12]

-

Reduced Volatility Issues: While the sample is still exposed to the atmosphere, the measurement is rapid. For highly volatile liquids, a volatiles cover can be used to create a vapor-saturated headspace, minimizing evaporation during the scan.

-

Ease of Cleaning: The ATR crystal (typically diamond) is robust and easily cleaned, preventing sample cross-contamination.[9]

-

Reproducibility: The path length of the measurement is determined by the properties of the crystal and the evanescent wave, not by the sample thickness, leading to highly consistent results.[11][13]

Step-by-Step Workflow

-

Instrument Preparation & Background Scan:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Clean the ATR crystal (e.g., diamond) surface meticulously with a suitable solvent (e.g., isopropanol) that does not absorb strongly in the regions of interest and will fully evaporate.

-

Confirm cleanliness by acquiring a preliminary scan and ensuring no contaminant peaks are present.

-

Acquire a background spectrum. This is critical as it records the instrument's and ambient environment's (e.g., atmospheric H₂O and CO₂) absorbance, which will be subtracted from the sample spectrum.[9]

-

-

Sample Application:

-

Using a clean pipette, place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

-

-

Data Acquisition:

-

Immediately initiate the sample scan.

-

Key Parameters:

-

-

Post-Measurement Cleanup:

-

Thoroughly clean the ATR crystal with a solvent-wetted wipe to remove all traces of the sample, preparing the instrument for the next user.

-

Caption: Standard Operating Procedure for FTIR-ATR Analysis.

Deconstructing the Spectrum: A Predictive Analysis

The power of FTIR lies in the correlation between specific absorption bands and the presence of corresponding functional groups. For this compound, we can predict the key vibrational modes and their approximate locations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Assignment | Expected Intensity | Rationale & Causality |

| 3020 - 3100 | C-H Stretch | Vinylic (=C-H) | Medium | The C-H bond on an sp² hybridized carbon is stronger and stiffer than on an sp³ carbon, thus vibrating at a higher frequency. Its presence is a clear indicator of unsaturation.[15][16] |

| 2850 - 2960 | C-H Stretch | Aliphatic (-C-H) | Strong | Asymmetric and symmetric stretching of C-H bonds in the methyl and ethyl groups. These are typically the most intense peaks in a hydrocarbon-rich molecule.[17][18] |

| ~1660 | C=C Stretch | Trisubstituted Alkene | Medium to Weak | This frequency is characteristic of a carbon-carbon double bond. For cis isomers, this peak is generally more intense than for the corresponding trans isomer due to a greater change in the dipole moment during vibration.[19][20] |

| 1450 - 1470 | C-H Bend | CH₂ Scissoring | Medium | Bending vibration within the ethyl group where the two C-H bonds move toward and away from each other like scissors.[21] |

| 1375 - 1385 | C-H Bend | CH₃ Symmetric Bend | Medium | The "umbrella" bending mode of the methyl groups. This band can sometimes split if a gem-dimethyl group is present, though not the case here.[22] |

| ~815 | C-H Bend | =C-H Out-of-Plane Wag | Strong | This out-of-plane bending ("wagging") vibration is highly characteristic for a trisubstituted alkene and is a powerful diagnostic tool for determining the substitution pattern of the double bond.[19] |

| < 1350 | Fingerprint Region | C-C Stretches, various C-H bends | Complex | This region contains a complex series of overlapping signals from C-C bond stretches and other bending/rocking motions. While difficult to assign individually, the overall pattern is unique to the molecule, serving as a "fingerprint" for identification when compared against a reference database.[17][23] |

Synthesizing the Analysis: Trustworthiness and Validation

The protocol described is a self-validating system. The expected spectrum, based on well-established group frequency correlations, serves as the benchmark.

-

Confirmation of Identity: A successfully acquired spectrum should show strong absorptions in the aliphatic C-H stretch region (below 3000 cm⁻¹), a weaker peak just above 3000 cm⁻¹ for the vinylic C-H, a C=C stretch around 1660 cm⁻¹, and a strong out-of-plane bend around 815 cm⁻¹. The presence and relative positions of these key bands provide high confidence in the sample's identity.

-

Purity Assessment: The absence of significant unexpected peaks is a primary indicator of purity. For instance, a broad absorption band around 3300 cm⁻¹ would suggest O-H bond contamination (e.g., from water or an alcohol), while a strong peak near 1720 cm⁻¹ would indicate carbonyl (C=O) contamination.[24]

-

Isomeric Specificity: The intensity of the C=C stretch and the precise location of the C-H wagging bands can help distinguish between different isomers. The trans isomer of 3-methyl-2-pentene would be expected to have a significantly weaker or absent C=C stretching peak due to its higher symmetry and smaller change in dipole moment during that vibration.[20]

References

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. rtilab.com [rtilab.com]

- 3. FTIR Analysis - Interpret your FTIR data quickly! 2023 [unitechlink.com]

- 4. agilent.com [agilent.com]

- 5. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 2-Pentene, 3-methyl-, (Z)- [webbook.nist.gov]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. azom.com [azom.com]

- 11. mt.com [mt.com]

- 12. jascoinc.com [jascoinc.com]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. www1.udel.edu [www1.udel.edu]

- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 24. employees.oneonta.edu [employees.oneonta.edu]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Mass Spectrometry of cis-3-Methyl-2-pentene

Introduction

In the fields of petrochemical analysis, environmental monitoring, and flavor and fragrance chemistry, the precise identification of volatile organic compounds (VOCs) is paramount. Among these, unsaturated hydrocarbons such as this compound present unique analytical challenges due to the presence of numerous structural and geometric isomers. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the gold standard for the analysis of such volatile compounds, offering unparalleled sensitivity and structural information.[1]

This guide provides an in-depth examination of the mass spectrometric behavior of this compound. We will delve into the fundamental principles of electron ionization (EI), dissect the characteristic fragmentation patterns of this specific alkene, and present a robust experimental protocol for its analysis. The objective is to move beyond simple spectral interpretation and provide a causative understanding of the fragmentation mechanisms, empowering researchers to confidently identify this compound and distinguish it from related isomers.

Physicochemical Properties and Structure

A foundational understanding of the analyte's properties is critical before delving into its mass spectrometric analysis.

-

Structure: (A proper chemical structure image would be here)

Part 1: Core Principles of Electron Ionization and Alkene Fragmentation

The Mechanism of 70 eV Electron Ionization (EI)

Electron Ionization (EI) is the most common ionization source used in GC-MS for the analysis of volatile, thermally stable compounds.[5] The process begins with the analyte molecule in the gas phase entering the ion source, where it is bombarded by a beam of electrons accelerated to a standard energy of 70 electron volts (70 eV).[5]

This energy is significantly higher than the ionization energy of most organic molecules (typically 8-15 eV).[5] The interaction does not proceed via electron capture; instead, the high-energy electron passes near the molecule's electron cloud, causing electrostatic repulsion that ejects one of the molecule's own valence electrons, typically from the highest occupied molecular orbital (HOMO).[5] In alkenes, the most easily removed electron is one from the C=C double bond's π-system.[6][7]

This event forms a positively charged radical cation, known as the molecular ion (M•⁺) . The excess energy transferred during this hard ionization process leaves the molecular ion in a highly excited vibrational state, leading to subsequent fragmentation. These fragmentation patterns are highly reproducible and serve as a "fingerprint" for the molecule's structure.[1][8]

General Fragmentation Pathways for Alkenes

The fragmentation of alkene radical cations is governed by the drive to form stable carbocations. The most prominent fragmentation pathways include:

-

Allylic Cleavage: This is the most characteristic fragmentation pathway for alkenes.[6] The bond β to the double bond is cleaved, as this results in a resonance-stabilized allylic carbocation. The stability of this cation makes this fragmentation pathway highly favorable.[6][9]

-

McLafferty Rearrangement: This pathway is possible for alkenes that possess a hydrogen atom on a carbon that is three atoms away from the double bond (the γ-carbon). It involves a six-membered ring transition state, leading to the cleavage of the bond between the α- and β-carbons and the formation of a new alkene radical cation and a neutral alkene molecule.[6][7]

It is crucial to note that standard EI mass spectrometry typically does not provide sufficient information to distinguish between geometric (cis/trans) isomers, as they often exhibit nearly identical fragmentation patterns and energies.[6][10] Differentiating them often requires advanced techniques such as ion mobility mass spectrometry or specialized derivatization strategies.[11][12]

Part 2: Mass Spectrum Analysis of this compound

The electron ionization mass spectrum of this compound is characterized by a discernible molecular ion and several key fragment ions resulting from predictable cleavage events.

Key Ion Summary

The table below summarizes the principal ions observed in the 70 eV EI mass spectrum of this compound, with data sourced from the NIST Mass Spectrometry Data Center.[2]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Structure | Fragmentation Pathway |

| 84 | ~25 | [C₆H₁₂]•⁺ | Molecular Ion (M•⁺) |

| 69 | ~90 | [C₅H₉]⁺ | Allylic Cleavage (Loss of •CH₃) |

| 55 | ~100 | [C₄H₇]⁺ | Allylic Cleavage (Loss of •CH₂CH₃) |

| 41 | ~60 | [C₃H₅]⁺ | Allyl Cation |

Interpretation of Fragmentation Pathways

Molecular Ion (m/z 84)

Upon electron ionization, a π-electron is removed from the double bond of this compound to form the molecular ion (M•⁺) with an m/z of 84.[6][7] The presence of a moderately intense molecular ion peak is typical for acyclic alkenes.[6]

Primary Fragmentation: Competing Allylic Cleavages

The structure of this compound offers two distinct sites for allylic cleavage, both leading to the formation of stable, resonance-stabilized carbocations. This competition is the primary determinant of the spectrum's appearance.

-

Formation of m/z 69 (Loss of a Methyl Radical): Cleavage of the C-C bond between the methyl group at position 3 and the double bond results in the loss of a methyl radical (•CH₃, mass 15). This forms a highly stable tertiary allylic carbocation at m/z 69.

-

[C₆H₁₂]•⁺ → [C₅H₉]⁺ + •CH₃

-

-

Formation of m/z 55 (Loss of an Ethyl Radical): Cleavage of the C-C bond between the ethyl group and the double bond leads to the loss of an ethyl radical (•CH₂CH₃, mass 29). This generates a secondary allylic carbocation at m/z 55.

-

[C₆H₁₂]•⁺ → [C₄H₇]⁺ + •CH₂CH₃

-

The peak at m/z 55 is often the base peak (most abundant), suggesting that the loss of the larger ethyl radical is a slightly more favorable pathway in this case, a common trend in the fragmentation of internal alkenes.[6]

Formation of m/z 41

The prominent peak at m/z 41 corresponds to the allyl cation, [C₃H₅]⁺. This highly stable ion is a common feature in the mass spectra of many alkenes and can be formed through various secondary fragmentation or rearrangement processes from the larger fragment ions.[6][7]

Visualization of Fragmentation Pathways

The following diagram illustrates the primary allylic cleavage pathways for the molecular ion of this compound.

Caption: Primary allylic fragmentation pathways of this compound.

Part 3: Experimental Protocol and Workflow

A self-validating analytical system is crucial for trustworthy results. The following protocol outlines a standard Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound.

Detailed GC-MS Protocol

This protocol is designed for the qualitative and quantitative analysis of volatile hydrocarbons.

1. Sample Preparation:

-

For liquid samples, prepare a 100 ppm (µg/mL) solution of this compound in a high-purity solvent such as hexane or pentane.

-

For gas or headspace analysis, use a certified gas standard or collect headspace vapor above a liquid sample using solid-phase microextraction (SPME) or a gas-tight syringe.[13][14]

2. GC System and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless inlet. Set to 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (adjust as needed based on sample concentration to avoid column overloading).

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.

-

GC Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating hydrocarbons.

-

Oven Temperature Program:

-

Initial Temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/min to 200°C.

-

Final Hold: Hold at 200°C for 2 minutes.

-

3. Mass Spectrometer Conditions:

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Interface Temperature: 280°C.

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: 35 - 350 amu.

-